molecular formula C10H11NO B7902328 2-(3-Hydroxyphenyl)-2-methylpropanenitrile

2-(3-Hydroxyphenyl)-2-methylpropanenitrile

Cat. No. B7902328
M. Wt: 161.20 g/mol
InChI Key: AWAJJCYCDZATTM-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

A mixture of the title product of Example 106 Step 1 (520 mg, 2.97 mmoles) and pyridinium hydrochloride (2 g, 17.3 mmol) was stirred in an oil bath at 200-220 ° C. under a drying tube and so maintained for 3 h. After cooling, the mixture was partitioned between DCM and water, further extracted, and the combined organic extracts dried over Na2SO4, filtered, and evaporated to give the title compound, 416 mg, as a brownish oil.
Quantity
520 mg
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:13])([CH3:12])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.Cl.[NH+]1C=CC=CC=1>>[OH:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:13])([CH3:12])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C#N)(C)C
Name
pyridinium hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 (± 10) °C
Stirring
Type
CUSTOM
Details
was stirred in an oil bath at 200-220 ° C. under a drying tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so maintained for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between DCM and water
EXTRACTION
Type
EXTRACTION
Details
further extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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